4-Iodo-1-tosyl-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodo-1H-imidazole, a closely related compound, has been achieved through a reaction involving iodine and imidazole via a substitution reaction followed by deiodination. The process yields a reasonable overall yield of 73.5%, with the starting materials being readily available. The structural confirmation of the main intermediates in this synthesis route is carried out using 1H NMR techniques (Zheng-Zhong Ru, 2011).
Molecular Structure Analysis
The molecular structure of 4-Iodo-1-tosyl-1H-imidazole and related imidazole derivatives is crucial for understanding their reactivity and properties. Detailed structure elucidation is typically achieved using spectroscopic methods such as NMR, alongside X-ray crystallography in some cases to provide insights into the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions and Properties
Imidazole derivatives, including 4-Iodo-1-tosyl-1H-imidazole, participate in various chemical reactions, highlighting their versatility in organic synthesis. For instance, imidazole nuclei are found in natural products and are essential for synthesizing vitamin B12 derivatives, histidine derivatives, and nucleosides. The use of hypervalent iodine reagents in synthesis, including the preparation of imidazole derivatives, showcases the reactivity and utility of these compounds in constructing complex molecules (Pengfei Zhang & Zhenchu Chen, 2001).
Scientific Research Applications
Biomimetic Studies : It serves as a route to 4-imidazolyl-containing multidentate ligands for biomimetic studies (Collman, Zhong, & Wang, 1999).
Heme Oxygenase-1 Inhibitors and Antitumor Properties : Novel aryloxyalkyl derivatives of imidazole, including 4-Iodo-1-tosyl-1H-imidazole, have potential as heme oxygenase-1 inhibitors with antitumor properties (Salerno et al., 2013).
Synthesis of N,N,N′-Trisubstituted Ethylendiamine Derivatives : Its derivatives are useful in the synthesis of N,N,N′-trisubstituted ethylendiamine derivatives (Li et al., 2004).
Imidazole-Based Medicinal Molecules : The van Leusen reaction with tosylmethylisocyanides (TosMICs) is a strategy for synthesizing imidazole-based medicinal molecules, which are widely researched for drug discovery (Zheng, Ma, & Zhang, 2020).
Broad Bioactivities in Medicinal Applications : Imidazole-based compounds exhibit a range of bioactivities and are used in various medicinal applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive drugs (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Radiosensitizing Agents : Certain derivatives, like 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles, selectively radiosensitize hypoxic cells to the lethal effect of radiation (Gupta et al., 1985).
Corrosion Inhibition : Imidazole derivatives act as corrosion inhibitors for carbon steel in acidic environments, showing great protection from aggressive solutions (Zhang et al., 2015).
Mesomorphic Properties : Mesomorphic 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide has been investigated for its mesomorphism, lamellar crystal structure, electrochemical behavior, and UV properties (Fouchet et al., 2009).
Peptidomimetics Synthesis : It can be used in aminocarbonylation reactions to synthesize constrained amino acid analogues, useful in peptidomimetics (Skogh et al., 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
4-Iodo-1-tosyl-1H-imidazole has shown promise in the field of perovskite solar cells. It has been found to dramatically improve the open-circuit voltages of these cells to 1.2 V2. This suggests potential future applications in the development of more efficient solar cells2.
properties
IUPAC Name |
4-iodo-1-(4-methylphenyl)sulfonylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAMHYZZVUENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392246 | |
Record name | 4-IODO-1-TOSYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-tosyl-1H-imidazole | |
CAS RN |
163854-63-5 | |
Record name | 4-IODO-1-TOSYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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